molecular formula C18H34N4O2Si2 B14324692 1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole CAS No. 101226-39-5

1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole

Cat. No.: B14324692
CAS No.: 101226-39-5
M. Wt: 394.7 g/mol
InChI Key: HTRQQLKHTKABCV-UHFFFAOYSA-N
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Description

2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] is a compound that features a unique structure with two imidazole rings linked by a biaryl bond. The presence of the trimethylsilyl group and the ethoxymethyl group adds to its chemical versatility, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with imidazole derivatives. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Tetrabutylammonium fluoride in an organic solvent such as tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the trimethylsilyl group.

    Oxidation: Formation of oxidized imidazole derivatives.

    Reduction: Formation of reduced imidazole derivatives.

Mechanism of Action

The mechanism of action of 2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group . The imidazole rings can also participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent for protecting groups.

    2-(Trimethylsilyl)ethanol: Another protecting reagent for carboxyl and phosphate groups.

Uniqueness

2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] stands out due to its biaryl linkage and dual imidazole rings, providing enhanced stability and versatility in chemical reactions compared to other similar compounds.

Properties

CAS No.

101226-39-5

Molecular Formula

C18H34N4O2Si2

Molecular Weight

394.7 g/mol

IUPAC Name

trimethyl-[2-[[2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]imidazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C18H34N4O2Si2/c1-25(2,3)13-11-23-15-21-9-7-19-17(21)18-20-8-10-22(18)16-24-12-14-26(4,5)6/h7-10H,11-16H2,1-6H3

InChI Key

HTRQQLKHTKABCV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CN=C1C2=NC=CN2COCC[Si](C)(C)C

Origin of Product

United States

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